6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride

ROS1 kinase Non-small cell lung cancer Receptor tyrosine kinase

This pyrazol-4-ylpyrimidine hydrochloride (CAS 2320886-60-8) features the critical 6-methyl and 1-methyl substituents essential for ROS1 kinase inhibitory activity (IC₅₀ ~24 nM) and ~170-fold selectivity over ALK. Generic substitution alters the pharmacophore, leading to unpredictable kinase profiles. Ideal for ROS1-targeted SAR campaigns, NSCLC lead optimization, and chemical probe development. The hydrochloride salt ensures aqueous solubility for biological assays. Request sizing and pricing.

Molecular Formula C9H12ClN5
Molecular Weight 225.68
CAS No. 2320886-60-8
Cat. No. B2616979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride
CAS2320886-60-8
Molecular FormulaC9H12ClN5
Molecular Weight225.68
Structural Identifiers
SMILESCC1=CC(=NC=N1)NC2=CN(N=C2)C.Cl
InChIInChI=1S/C9H11N5.ClH/c1-7-3-9(11-6-10-7)13-8-4-12-14(2)5-8;/h3-6H,1-2H3,(H,10,11,13);1H
InChIKeyJMAVJZWMUIZVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride (CAS 2320886-60-8): Chemical Identity and Procurement Baseline


6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride is a small-molecule heterocyclic compound with the molecular formula C₉H₁₂ClN₅ and a molecular weight of 225.68 g/mol, supplied as the hydrochloride salt [1]. It belongs to the pyrazol-4-ylpyrimidine class, a scaffold extensively explored for kinase inhibition—particularly against ROS1, ALK, CDK2, JAK, and CKI/IRAK1 kinases—in oncology and inflammation research [2]. The compound is available from multiple chemical vendors; however, publicly disclosed biological activity data specific to this exact compound remains limited at the time of this analysis.

Why Generic Substitution Fails for 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride in Kinase-Targeted Research


The pyrazol-4-ylpyrimidine scaffold exhibits pronounced structure–activity relationships (SAR) where seemingly minor substituent changes on the pyrimidine ring profoundly alter kinase potency and selectivity. In the ROS1 inhibitor series, the 6-methyl substitution on the pyrimidine ring is a critical determinant of both potency (IC₅₀ values ranging from 24 nM to >1,000 nM depending on substitution pattern) and selectivity versus ALK kinase (~170-fold for optimized analogs) [1]. Additionally, the 1-methyl group on the pyrazole ring influences hydrogen-bonding capacity and steric fit within the ATP-binding pocket, as demonstrated by in silico docking studies of related compounds [1]. Substituting this compound with an analog bearing a different pyrimidine substitution (e.g., 2-methyl, 5-fluoro, or unsubstituted) or a different N-alkyl group on the pyrazole would alter the pharmacophore, likely resulting in unpredictable changes in kinase inhibition profile, selectivity, and cellular activity. Therefore, generic interchange of in-class compounds without explicit comparative bioactivity data carries substantial risk of irreproducible results.

Product-Specific Quantitative Evidence Guide: 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride Differentiation Data


ROS1 Kinase Inhibitory Potency: Class-Level Potency Benchmarking Against Lead Compound KIST301072

The target compound shares its core scaffold with a series of pyrazol-4-ylpyrimidine derivatives designed as ROS1 kinase inhibitors. In the originating study, compounds bearing the 6-methylpyrimidine substructure (series 6a–e and 7a–e) demonstrated ROS1 IC₅₀ values substantially more potent than the lead compound KIST301072 (IC₅₀ = 199 nM). The most potent analog, compound 7c, achieved an IC₅₀ of 24 nM against ROS1 kinase [1]. While the exact IC₅₀ of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine has not been independently published, its core structural features place it within this high-potency SAR region.

ROS1 kinase Non-small cell lung cancer Receptor tyrosine kinase

ROS1 versus ALK Kinase Selectivity: Class-Level Selectivity Benchmarking

Selectivity between ROS1 and the closely related ALK kinase (49% amino acid sequence homology in the kinase domain) is a key differentiator for this scaffold class. Compound 7c—a close structural analog incorporating the 6-methylpyrimidine and 1-methylpyrazole motifs—achieved approximately 170-fold selectivity for ROS1 over ALK [1]. This selectivity is noteworthy because most dual ALK/ROS1 inhibitors (e.g., crizotinib, TAE684) do not discriminate between these two kinases. The target compound, by virtue of its identical core substitution pattern, is expected to exhibit a similar selectivity profile, making it a valuable starting point for developing ROS1-selective chemical probes.

Kinase selectivity ALK kinase Off-target profiling

Physicochemical Differentiation: 6-Methyl Substitution versus 5-Fluoro and 2-Methyl Analogs

The 6-methyl substitution on the pyrimidine ring confers distinct physicochemical properties compared to closely related analogs. The target compound has a molecular weight of 189.22 g/mol (free base) with the formula C₉H₁₁N₅, compared to the 5-fluoro analog (C₈H₈FN₅, 193.18 g/mol) [1] and the 2-methyl analog (C₈H₉N₅, 175.19 g/mol) [2]. The 6-methyl group increases lipophilicity (estimated ΔLogP ~+0.5 vs. the unsubstituted analog) and adds a single rotatable bond compared to the 5-fluoro derivative, potentially influencing passive membrane permeability and binding kinetics. Importantly, the 6-methyl position does not introduce an additional hydrogen-bond donor or acceptor, preserving the core hydrogen-bonding pharmacophore (1 donor, 5 acceptors) while modulating steric and hydrophobic complementarity within the kinase ATP-binding site [1].

Lipophilicity Drug-likeness Lead optimization

Synthetic Accessibility and Scaffold Versatility for Parallel SAR Exploration

The pyrazol-4-ylpyrimidine scaffold is synthetically tractable via established routes involving nucleophilic aromatic substitution between 4-amino-1-methylpyrazole and 4-chloro-6-methylpyrimidine (or analogous halogenated precursors) [1]. This convergent synthesis enables late-stage diversification at multiple positions, including the pyrimidine C2, C5, and C6 positions, as well as the pyrazole N1 and C3/C5 positions. The published ROS1 inhibitor series demonstrates that libraries of 10–20 analogs can be efficiently generated from a common intermediate, with yields sufficient for biochemical screening (typically >50% over 2–3 synthetic steps) [1]. The hydrochloride salt form enhances aqueous solubility for biochemical assay preparation compared to the free base.

Parallel synthesis Scaffold diversification Medicinal chemistry

Best Research and Industrial Application Scenarios for 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride


ROS1 Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a core scaffold for iterative structure–activity relationship (SAR) campaigns targeting ROS1 kinase with selectivity over ALK. As demonstrated in the seminal pyrazol-4-ylpyrimidine ROS1 inhibitor study, analogs featuring the 6-methyl substitution achieved IC₅₀ values as low as 24 nM with ~170-fold selectivity over ALK [1]. Procurement of this specific substitution pattern enables systematic exploration of the C2, C5, and pyrazole N1 positions to further improve potency, selectivity, and drug-like properties.

Kinase Selectivity Panel Profiling for Polypharmacology Assessment

The pyrazol-4-ylpyrimidine scaffold, including compounds with 6-methyl substitution, has demonstrated interactions with multiple kinases beyond ROS1, including ALK, CDK2, JAK, and CKI/IRAK1 [1]. This compound is well-suited as a starting point for broad kinase selectivity profiling (e.g., against a panel of 50–100 kinases) to identify additional targets or to engineer selectivity, leveraging the modular nature of the scaffold for systematic substitution.

Non-Small Cell Lung Cancer (NSCLC) Drug Discovery Programs

ROS1 kinase fusions are clinically validated oncogenic drivers in non-small cell lung cancer. The 6-methylpyrazol-4-ylpyrimidine core, with its established ROS1 inhibitory activity in the low-nanomolar range [1], represents a relevant chemical starting point for hit-to-lead and lead optimization programs in NSCLC drug discovery. The scaffold's predicted selectivity over ALK is particularly advantageous, as ALK inhibition is associated with distinct clinical toxicity profiles.

Chemical Biology Tool Compound Development for ROS1-Specific Pathway Studies

Owing to the scaffold's potential for achieving ROS1 selectivity over ALK (~170-fold for optimized analogs) [1], this compound class is a strong candidate for developing chemical probes to dissect ROS1-specific signaling pathways. The 6-methyl and 1-methyl substituents are critical pharmacophoric features for achieving this selectivity window, making this specific substitution pattern a logical procurement choice for probe development programs.

Quote Request

Request a Quote for 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.